molecular formula C8H18N4O2 B563667 NG,NG'-Dimethyl-L-arginine-d6 CAS No. 1331888-08-4

NG,NG'-Dimethyl-L-arginine-d6

Cat. No.: B563667
CAS No.: 1331888-08-4
M. Wt: 208.295
InChI Key: HVPFXCBJHIIJGS-BGUMHVNPSA-N
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Description

NG,NG’-Dimethyl-L-arginine-d6 (SDMA-d6) is a deuterated isotopologue of symmetric dimethylarginine (SDMA), where six hydrogen atoms are replaced with deuterium. This compound serves as a critical internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying SDMA, an endogenous inhibitor of nitric oxide (NO) synthase, in biological samples such as plasma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NG,NG’-Dimethyl-L-arginine-d6 involves the methylation of L-arginine. The process typically includes the use of deuterated methylating agents to ensure the incorporation of deuterium atoms. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the final product .

Industrial Production Methods: Industrial production of NG,NG’-Dimethyl-L-arginine-d6 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: NG,NG’-Dimethyl-L-arginine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can introduce different functional groups .

Scientific Research Applications

Mass Spectrometry

ADMA-d6 is frequently utilized as an internal standard in mass spectrometry for the quantification of other dimethylarginines and related metabolites. Its stable isotopic nature allows for precise measurements in complex biological samples.

ApplicationDescription
Internal StandardUsed to calibrate and validate analytical methods
QuantificationEnhances accuracy in measuring L-arginine derivatives

Cardiovascular Research

The compound is pivotal in studies investigating cardiovascular diseases. Its role as a NOS inhibitor makes it relevant for understanding conditions associated with endothelial dysfunction and hypertension.

Case Study:
In a clinical trial involving healthy volunteers, local infusion of ADMA led to a dose-dependent decrease in forearm blood flow, demonstrating its physiological effects on vascular function .

Study FocusFindings
Blood Flow ResponseInfusion of ADMA caused significant vasoconstriction
Dosage EffectsHigher doses resulted in increased mean arterial pressure

Metabolic Pathway Studies

ADMA-d6 is instrumental in elucidating metabolic pathways involving L-arginine and its derivatives. Research has identified novel metabolites and their roles in various biological processes.

Research Insights:
A study on rats showed that ADMA-d6 is metabolized into several products, including citrulline and other dimethylated guanidino compounds, highlighting its complex metabolism .

MetabolitePercentage Recovery
Unchanged ADMA-d635.2%
Gamma-Dimethylbutyric Acid18.4%
Alpha-Keto Valeric Acid16.4%

Pharmacological Studies

ADMA-d6 is utilized to explore the pharmacokinetics of drugs that influence NO pathways. Its effects on blood pressure and vascular resistance are critical for developing therapeutic strategies against hypertension.

Experimental Findings:
In animal models, varying doses of ADMA-d6 demonstrated dose-dependent increases in arterial pressure, providing insights into its pharmacological potential.

Dosage (mg/kg)Mean Arterial Pressure Change (%)
1+5%
10+10%
30+15%

Mechanism of Action

The mechanism of action of NG,NG’-Dimethyl-L-arginine-d6 involves its role as an inhibitor of nitric oxide synthase. This enzyme is crucial for the production of nitric oxide, a key signaling molecule in the cardiovascular system. By inhibiting this enzyme, NG,NG’-Dimethyl-L-arginine-d6 can affect various physiological processes, including blood pressure regulation and vascular function .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₈H₁₂D₆N₄O₂
  • Molecular Weight : 208.29 g/mol
  • CAS Number : 1331888-08-4
  • Purity : >95% (HPLC)
  • Storage : -20°C in powder form .

SDMA-d6 is commercially available from suppliers such as Santa Cruz Biotechnology, Toronto Research Chemicals, and CymitQuimica . Its deuterated structure ensures minimal interference with endogenous analytes during LC-MS/MS, enabling precise quantification of SDMA in metabolic studies .

Comparison with Structurally Similar Compounds

NG,NG-Dimethyl-L-arginine-d6 (ADMA-d6)

ADMA-d6 (asymmetric dimethylarginine-d6) is the deuterated counterpart of ADMA, an endogenous NO synthase inhibitor.

Parameter SDMA-d6 ADMA-d6
Structure NG,NG’-dimethyl (symmetric) NG,NG-dimethyl (asymmetric)
CAS Number 1331888-08-4 1313730-20-9
Molecular Formula C₈H₁₂D₆N₄O₂ C₈H₁₂D₆N₄O₂
Molecular Weight 208.29 g/mol 208.29 g/mol
Purity >95% (HPLC) 95% (CP)
Source Santa Cruz Biotech, TRC Merck, CymitQuimica
Application Internal standard for SDMA Internal standard for ADMA

Key Differences :

  • Methyl Group Position: SDMA-d6 has symmetric methylation (NG,NG’), while ADMA-d6 is asymmetrically methylated (NG,NG). This structural distinction affects their biological roles: SDMA inhibits cellular arginine uptake, indirectly reducing NO production . ADMA directly competes with L-arginine for NO synthase binding .
  • Analytical Use : Both are used in tandem for simultaneous quantification of SDMA and ADMA in clinical studies, such as chronic kidney disease and hyperglycemia research .

Non-Deuterated SDMA and ADMA

Non-deuterated SDMA and ADMA are endogenous metabolites with distinct biological impacts:

Parameter SDMA ADMA
CAS Number 30344-00-4 30344-00-4 (varies by supplier)
Role Inhibits arginine transport Competitive NO synthase inhibitor
Pathological Relevance Linked to cardiovascular disease Associated with endothelial dysfunction

Analytical Challenges: Non-deuterated forms cannot be used as internal standards due to isotopic overlap with endogenous analytes. Deuterated versions (SDMA-d6/ADMA-d6) resolve this via mass shift in LC-MS/MS .

Clinical Studies

  • Hyperglycemia and Critical Illness : SDMA-d6 and ADMA-d6 were employed to measure arginine metabolites in plasma, revealing elevated SDMA levels in hyperglycemic patients .
  • Chronic Kidney Disease (CKD) : SDMA-d6 enabled accurate SDMA quantification in pediatric CKD patients, identifying it as a biomarker for renal dysfunction .

Analytical Performance

  • Recovery and Precision : SDMA-d6 demonstrated >98% recovery in spiked plasma samples, with intra-day precision <5% RSD .
  • Co-Elution Mitigation : Deuterated standards prevent co-elution issues, enhancing specificity in complex matrices .

Data Tables

Table 1: Commercial Sources and Specifications

Compound Supplier Purity Format Price (1 mg)
SDMA-d6 Toronto Research Chemicals >95% Neat $373
ADMA-d6 CymitQuimica 95% (CP) Dihydrochloride $367

Table 2: Metabolic Roles of Dimethylarginines

Compound Biological Role Pathological Association
SDMA Inhibits arginine transport Cardiovascular disease
ADMA Competes with NO synthase Endothelial dysfunction

Biological Activity

NG,NG'-Dimethyl-L-arginine-d6 (ADMA-d6) is a stable isotope-labeled derivative of L-arginine, primarily utilized in scientific research to study the biological effects of its parent compound, NG,NG-dimethyl-L-arginine (ADMA). ADMA is known for its role as an endogenous inhibitor of nitric oxide synthase (NOS), which plays a critical role in the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes. This article delves into the biological activity of ADMA-d6, exploring its mechanism of action, pharmacokinetics, and implications in health and disease.

ADMA-d6 functions primarily as a competitive inhibitor of NOS. By binding to the enzyme, it inhibits the conversion of L-arginine to NO, leading to decreased NO production. This inhibition can result in various physiological effects, including:

  • Vasoconstriction : Reduced NO levels can lead to increased vascular resistance.
  • Increased Blood Pressure : Studies have shown that elevated levels of ADMA correlate with hypertension due to its vasoconstrictive properties .

Pharmacokinetics

The metabolism of ADMA-d6 involves several key enzymes:

  • Protein Arginine Methyltransferases (PRMTs) : These enzymes catalyze the formation of ADMA from L-arginine.
  • Dimethylarginine Dimethylaminohydrolases (DDAHs) : Responsible for degrading ADMA into L-citrulline and dimethylamine.
  • Alanine-Glyoxylate Aminotransferase 2 (AGXT2) : Also contributes to the metabolism of ADMA.

The balance between synthesis and degradation is crucial for maintaining physiological levels of ADMA in the body. Factors such as renal function and dietary intake can significantly influence these levels .

Cellular Effects

ADMA-d6 impacts various cell types by modulating NO signaling pathways. The inhibition of NOS affects:

  • Endothelial Function : Elevated ADMA levels are associated with impaired endothelial function and increased cardiovascular risk .
  • Inflammation : ADMA can influence inflammatory responses by altering NO availability, which is critical for immune cell function .

Dosage Effects in Animal Models

Research has demonstrated that ADMA-d6 induces dose-dependent increases in mean arterial blood pressure in animal models. For example:

  • In studies involving guinea pigs, administration of ADMA led to significant elevations in blood pressure correlating with plasma concentrations of the compound .
  • Continuous infusion studies indicated that significant increases in plasma ADMA levels resulted in marked vasoconstriction.

Case Studies and Clinical Implications

Numerous clinical studies have investigated the relationship between ADMA levels and cardiovascular health:

  • Endothelial Dysfunction : A randomized controlled trial found that hypercholesterolemic individuals exhibited higher serum ADMA levels and impaired flow-mediated dilation (FMD), indicating endothelial dysfunction. Infusion of L-arginine improved both the L-arginine/ADMA ratio and endothelial function .
  • Hypertension : In patients with essential hypertension, increased plasma ADMA levels were inversely correlated with FMD, suggesting that elevated ADMA may contribute to vascular resistance and hypertension .
  • Ethnic Variations : A study comparing Black African individuals with white Europeans found that higher ADMA levels were associated with impaired endothelial function, highlighting potential ethnic differences in cardiovascular risk factors related to ADMA .

Research Applications

ADMA-d6 serves several important roles in scientific research:

  • Mass Spectrometry : As a stable isotope-labeled compound, it is used as an internal standard for quantifying endogenous dimethylarginines in biological samples.
  • Metabolic Pathway Studies : Researchers utilize ADMA-d6 to investigate metabolic pathways involving L-arginine and its derivatives.
  • Pharmacological Research : Its role in cardiovascular disease mechanisms makes it a valuable tool for studying potential therapeutic interventions targeting NO pathways .

Q & A

Basic Research Questions

Q. How is NG,NG'-Dimethyl-L-arginine-d6 utilized as an internal standard in quantitative mass spectrometry (MS) studies?

this compound is employed in isotope dilution mass spectrometry (IDMS) to quantify endogenous asymmetric dimethylarginine (ADMA) in biological samples. Methodologically:

  • Isotope Dilution : The deuterated compound is spiked into samples at a known concentration to correct for matrix effects and ionization efficiency variations during LC-MS or GC-MS analysis .
  • Validation Steps : Recovery rates (typically 85–110%) and intra-/inter-day precision (<15% CV) must be validated using calibration curves with serial dilutions of the deuterated standard .
  • Matrix Compatibility : Ensure compatibility with sample types (e.g., plasma, urine) by testing for ion suppression/enhancement via post-column infusion experiments .

Q. What experimental conditions optimize the stability of this compound in biological matrices?

Stability is influenced by:

  • Storage Temperature : Long-term storage at -80°C (stable for 6 months) vs. -20°C (1 month) to prevent deuterium exchange or degradation .
  • Sample Preparation : Acidification (e.g., 0.1% formic acid) minimizes enzymatic degradation by dimethylarginine dimethylaminohydrolase (DDAH) in plasma .
  • Freeze-Thaw Cycles : Limit to ≤3 cycles to avoid compound degradation; pre-aliquot samples to mitigate variability .

Advanced Research Questions

Q. How can researchers design in vivo studies to investigate the deuterium isotope effect (DIE) on this compound metabolism?

DIE arises due to kinetic differences in C-D vs. C-H bonds, potentially altering metabolic pathways. Key considerations:

  • Model Systems : Use transgenic mice lacking DDAH or AGXT2 to isolate enzymatic degradation pathways .
  • Dosage Optimization : Compare pharmacokinetic profiles (e.g., half-life, clearance) between deuterated and non-deuterated ADMA at equimolar doses .
  • Control Groups : Include unlabelled ADMA and symmetric dimethylarginine (SDMA) to differentiate isotope-specific effects from endogenous regulation .

Q. How to resolve contradictions between in vitro and in vivo data on this compound’s role in nitric oxide synthase (NOS) inhibition?

Discrepancies may stem from:

  • Enzymatic Recognition : Symmetric dimethylation (as in SDMA-d6) prevents NOS binding in vitro, but in vivo effects may involve indirect pathways (e.g., endothelial dysfunction) .
  • Compartmentalization : Assess tissue-specific uptake using radiolabeled tracers or microdialysis to validate intracellular vs. extracellular concentrations .
  • Data Normalization : Use ratio-based metrics (e.g., ADMA-d6/arginine-d4) to control for pre-analytical variability in MS datasets .

Q. What strategies validate this compound in multiplexed assays measuring methylarginines and related metabolites?

  • Cross-Reactivity Testing : Validate antibody-based assays (e.g., ELISA) against MS data to ensure specificity for ADMA-d6 over SDMA-d6 or L-arginine-d4 .
  • Multiplex Calibration : Generate separate calibration curves for each analyte in pooled matrices to account for competitive ionization in MS .
  • Pathway Integration : Correlate ADMA-d6 levels with downstream metabolites (e.g., nitrite/nitrate) using orthogonal methods (e.g., chemiluminescence) .

Q. Methodological Rigor and Data Interpretation

Q. How to ensure reproducibility when using this compound in longitudinal studies?

  • Batch Consistency : Source deuterated standards from a single supplier (e.g., Santa Cruz Biotechnology, CymitQuimica) to minimize lot-to-lot variability .
  • Blinded Analysis : Implement blinded sample processing and randomized run orders in MS workflows to reduce operator bias .
  • Data Transparency : Report raw data, instrument parameters (e.g., collision energy, MRM transitions), and QC metrics following NIH guidelines .

Q. What statistical approaches address high inter-individual variability in ADMA-d6 quantification?

  • Mixed-Effects Models : Account for covariates (e.g., age, renal function) when analyzing cohort data .
  • Bland-Altman Plots : Assess agreement between MS and immunoassay results in method comparison studies .
  • Power Analysis : Predefine sample sizes using pilot data to ensure detectable effect sizes (e.g., 20% change in ADMA-d6 levels) .

Q. Comparative and Translational Research

Q. How does this compound compare to other isotopic labels (e.g., ¹³C, ¹⁵N) in metabolic flux analysis?

  • Deuterium vs. ¹³C : Deuterium introduces kinetic isotope effects, whereas ¹³C-labeled ADMA provides stable tracing for flux studies but requires high-resolution MS .
  • Cost-Benefit : Deuterated compounds are cost-effective for routine quantification but may lack precision in long-term tracer studies compared to ¹⁵N labels .

Q. What ethical considerations apply when using this compound in preclinical models?

  • Dose Justification : Adhere to the "3Rs" (Replacement, Reduction, Refinement) by using the lowest effective dose to minimize animal use .
  • Data Sharing : Deposit raw MS datasets in public repositories (e.g., Metabolomics Workbench) to enhance reproducibility .

Properties

IUPAC Name

(2S)-2-amino-5-[[N,N'-bis(trideuteriomethyl)carbamimidoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPFXCBJHIIJGS-BGUMHVNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=NC([2H])([2H])[2H])NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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